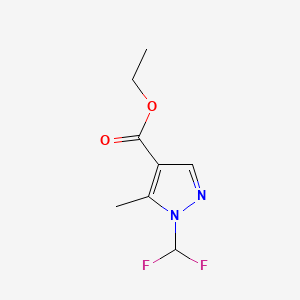

Ethyl 1-(difluoromethyl)-5-methyl-pyrazole-4-carboxylate

Description

Properties

Molecular Formula |

C8H10F2N2O2 |

|---|---|

Molecular Weight |

204.17 g/mol |

IUPAC Name |

ethyl 1-(difluoromethyl)-5-methylpyrazole-4-carboxylate |

InChI |

InChI=1S/C8H10F2N2O2/c1-3-14-7(13)6-4-11-12(5(6)2)8(9)10/h4,8H,3H2,1-2H3 |

InChI Key |

RTYHUMLKRMFHKX-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=C(N(N=C1)C(F)F)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 1-(difluoromethyl)-5-methyl-pyrazole-4-carboxylate typically involves a multi-step process. One common method includes the Claisen condensation reaction, where an enolate salt is acidified after removing starting materials and byproducts . The ring-closure reaction is promoted using sodium carbonate (Na2CO3) or potassium carbonate (K2CO3) . This process effectively removes regioisomers formed as byproducts, eliminating the need for recrystallization .

Industrial Production Methods

Industrial production methods for this compound focus on optimizing cost efficiency and reducing waste. The process includes drying alkyl difluoroacetoacetate and its analogs before use in the next step by reacting trialkyl orthoformate with residual water . This method ensures high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-(difluoromethyl)-5-methyl-pyrazole-4-carboxylate undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like lithium aluminum hydride (LiAlH4). Substitution reactions often involve halogenating agents such as chlorine (Cl2) or bromine (Br2) .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

Scientific Research Applications

Ethyl 1-(difluoromethyl)-5-methyl-pyrazole-4-carboxylate has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 1-(difluoromethyl)-5-methyl-pyrazole-4-carboxylate involves its interaction with specific molecular targets and pathways. The difluoromethyl group enhances its binding affinity to target proteins, leading to inhibition or activation of specific biochemical pathways . This interaction can result in various biological effects, such as enzyme inhibition or modulation of signal transduction pathways .

Comparison with Similar Compounds

Substituent Position Effects

- Difluoromethyl Group: The target compound’s 1-position difluoromethyl group contrasts with Ethyl 5-(difluoromethyl)-1-methyl-pyrazole-4-carboxylate , where the difluoromethyl is at position 5.

- Sulfamoyl vs. Ester Groups : Ethyl 5-[(3-chloro-4-methylphenyl)sulfamoyl]-1H-pyrazole-4-carboxylate replaces the methyl group with a sulfamoyl moiety, introducing hydrogen-bonding capacity. This modification is advantageous in pharmaceuticals for target engagement but may reduce lipophilicity compared to the target compound.

Electronic and Steric Modifications

- Fluorinated Aromatic Rings : Ethyl 3-(4-fluorophenyl)-1H-pyrazole-4-carboxylate incorporates a fluorophenyl group, enhancing electron-withdrawing effects and metabolic stability. The target compound’s difluoromethyl group provides similar stability but with reduced steric bulk.

- Chloro(difluoro)methoxy Substituent: Ethyl 5-amino-1-{4-[chloro(difluoro)methoxy]phenyl}-1H-pyrazole-4-carboxylate demonstrates how electronegative substituents (Cl, F) enhance pesticidal activity by disrupting enzymatic processes in pests.

Research Findings and Trends

- Crystallographic Studies : Tools like SHELX and Mercury enable precise structural analysis of pyrazole derivatives, aiding in the comparison of bond lengths and intermolecular interactions. For example, steric effects from the difluoromethyl group could be quantified via crystallography.

- Synthetic Pathways : highlights intermediates like 1-(difluoromethyl)-3-methyl-1H-pyrazole-5-carbohydrazide, suggesting routes to modify the pyrazole core for diverse applications .

- Pesticide Development : The prevalence of fluorinated and sulfonamide pyrazoles in and aligns with industry trends toward fluorine-rich agrochemicals for enhanced efficacy .

Biological Activity

Ethyl 1-(difluoromethyl)-5-methyl-pyrazole-4-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, biochemical interactions, and potential applications, supported by relevant data tables and research findings.

Overview of the Compound

This compound belongs to the pyrazole class of compounds, which are known for their varied biological activities, including antifungal, anti-inflammatory, and anticancer properties. The difluoromethyl group enhances its chemical stability and biological efficacy.

Biochemical Interactions:

- Enzyme Inhibition: The compound has been shown to interact with cytochrome P450 enzymes, which play a critical role in drug metabolism. This interaction can lead to altered metabolic pathways, affecting the pharmacokinetics of co-administered drugs.

- Mitochondrial Effects: Similar pyrazole derivatives have been reported to inhibit mitochondrial complex I, leading to decreased ATP production and potential cell death. This mechanism is crucial for understanding its cytotoxic effects in various cell types.

Antifungal Activity

Recent studies have demonstrated the antifungal properties of this compound against several phytopathogens. The compound exhibits significant inhibitory effects on:

- Fusarium graminearum

- Botrytis cinerea

- Phytophthora capsica

In vitro tests revealed that at concentrations as low as 50 mg/L, the compound showed effective antifungal activity, with half-maximal effective concentration (EC50) values indicating strong potency against specific strains .

Anti-inflammatory Effects

Pyrazole derivatives have been documented to possess anti-inflammatory properties. This compound may inhibit pro-inflammatory cytokines such as TNF-α and IL-6, contributing to its therapeutic potential in inflammatory diseases .

Case Studies

- In vitro Studies : A series of experiments were conducted to evaluate the compound's efficacy against various fungal pathogens. Notably, compounds with similar structures demonstrated significant activity against Sclerotinia sclerotiorum , with EC50 values ranging from 2.52 mg/L to 3.96 mg/L .

- Animal Model Studies : In vivo studies showed that administration of this compound led to a marked reduction in fungal infection severity in treated animals compared to controls .

Data Table: Biological Activity Summary

Q & A

Q. Key Reaction Conditions :

How can spectroscopic techniques (NMR, IR) confirm the structure of this compound?

Basic

Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.